Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate chemical properties
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Introduction: The Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for the diverse pharmacological activities exhibited by its derivatives.[1] These activities span a wide therapeutic range, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[1][2][3] Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1) stands out as a pivotal starting material and key intermediate for accessing a vast library of these biologically active molecules.[4] Its strategic placement of an amino group and an ethyl ester provides two distinct and versatile handles for synthetic elaboration, making it an invaluable building block in drug discovery programs.
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, designed to equip researchers with the technical insights necessary for its effective utilization.
Core Chemical and Physical Properties
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a solid compound whose fundamental structure consists of a thiophene ring fused to a pyridine ring, functionalized with an amino group at the 3-position and an ethyl carboxylate at the 2-position.[5]
Molecular Structure
The structure, with CAS Number 52505-46-1, is presented below.[5][6]
Caption: Molecular Structure of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
Physicochemical Data Summary
The key properties of the title compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 52505-46-1 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [6][7][8] |
| Molecular Weight | 222.26 g/mol | [5][6] |
| Appearance | Yellow solid | [9] |
| Purity | Typically ≥98% (Commercial) | [7] |
| Predicted pKa | 4.96 ± 0.40 | [5] |
| Monoisotopic Mass | 222.0463 Da | [8] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. While a comprehensive public dataset is fragmented, the expected spectral characteristics can be inferred from its structure and data from related analogues.[10]
| Spectroscopy | Expected Signals / Data |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons on the pyridine ring, and a broad singlet for the amino (NH₂) protons.[11] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 165 ppm), aromatic carbons of the fused ring system, and the two carbons of the ethyl group.[12] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3200 cm⁻¹), C=O stretching of the ester (around 1670 cm⁻¹), and C=C/C=N stretching in the aromatic region.[13] |
| Mass Spec (MS) | The molecular ion peak [M]⁺ is expected at m/z 222. The [M+H]⁺ adduct is observed at m/z 223.05.[8][11] |
Synthesis Pathway and Experimental Protocol
The most common and efficient synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate involves the reaction of a substituted pyridine with an α-mercaptoacetate derivative, a variation of the Gewald aminothiophene synthesis.
Synthesis Workflow
The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization, driven by a base.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed synthesis with a reported yield of 95.1%.[9]
Objective: To synthesize Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
Materials:
-
2-chloro-3-cyanopyridine (0.023 mol)
-
Ethyl 2-mercaptoacetate (0.03 mol)
-
Sodium carbonate (0.025 mol)
-
Anhydrous ethanol (12.0 ml)
-
Water
Procedure:
-
Combine 2-chloro-3-cyanopyridine (3.3 g, 0.023 mol), ethyl 2-mercaptoacetate (3.62 g, 0.03 mol), sodium carbonate (2.65 g, 0.025 mol), and anhydrous ethanol (12.0 ml) in a round-bottom flask equipped with a reflux condenser.[9]
-
Heat the mixture under reflux for 4.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to ambient temperature.
-
Pour the reaction mixture into water (150 ml). A precipitate will form.
-
Stir the resulting suspension for 45 minutes to ensure complete precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with two portions of water (25 ml each).
-
Dry the collected solid to yield the final product, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, as a yellow solid.[9]
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate lies in the orthogonal reactivity of its primary amino and ester functional groups. This allows for selective transformations to build molecular complexity.
Key Reaction Pathways
The molecule serves as a versatile precursor for a variety of fused heterocyclic systems. The amino group can act as a nucleophile, while the ester can be hydrolyzed, reduced, or converted into an amide.
Caption: Key synthetic transformations of the title compound.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH in dioxane) to yield the corresponding carboxylic acid.[4] This acid is a key intermediate for forming amide derivatives.
-
Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents like HATU to produce a diverse library of 3-aminothieno[2,3-b]pyridine-2-carboxamides.[4]
-
Fused Pyrimidine Synthesis: The compound is an effective precursor for the microwave-assisted, three-component synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. This tandem reaction typically involves dimethylformamide-dimethylacetal (DMF-DMA) and various primary amines.
-
Other Heterocyclic Fusions: It reacts with reagents such as potassium thiocyanate and hydrazine hydrate to generate other fused systems, including pyrido[3′,2′:4,5]thieno[3,2-d][9][14]thiazines and other pyrimidine derivatives.[13]
Applications in Research and Drug Discovery
The primary application of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is as a scaffold in medicinal chemistry to generate novel compounds for biological screening. Derivatives have shown promise in several therapeutic areas:
-
Anti-Tuberculosis: A series of 3-aminothieno[2,3-b]pyridine-2-carboxamides have been explored for their potential against Mycobacterium tuberculosis.[4][15]
-
Anticancer: Fused heterocyclic compounds derived from this starting material have been investigated for their anticancer activity.[16] Some derivatives have also been studied as chemosensitizers to enhance the efficacy of existing TOP1 poison chemotherapies like topotecan.[17]
-
Antiviral: The thieno[2,3-b]pyridine core has been identified in compounds with activity against the Mayaro virus.[3]
-
Anti-Diabetic: Certain analogues have been discovered to act as hepatic gluconeogenesis inhibitors, a promising strategy for treating Type 2 diabetes mellitus.[2]
Safety, Handling, and Storage
As a laboratory chemical, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate requires careful handling to minimize exposure and risk. The following information is compiled from available Material Safety Data Sheets (MSDS).[14][18]
Hazard Identification
| Hazard Type | Statement | Source(s) |
| Acute Toxicity | Harmful if swallowed. | [14][18] |
| Irritation | Causes skin, eye, and respiratory tract irritation. | [14] |
| Risk Phrases (Legacy) | R22: Harmful if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [14] |
Recommended Handling and Storage
-
Engineering Controls: Use only in a chemical fume hood to avoid breathing dust, vapor, mist, or gas.[14][18]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry place in a tightly closed container.[14] Some suppliers recommend storage at -20°C for long-term stability.[18]
-
In case of Exposure:
References
- Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxyl
- ETHYL 3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYL
- Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. (n.d.).
- CAS#:52505-46-1 | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxyl
- 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of n. (n.d.). Wiley Online Library.
- Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025). ACS Medicinal Chemistry Letters.
- Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine... (2025).
- Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... (n.d.).
- ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYL
- Ethyl 3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxyl
- Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | CAS 52505-46-1. (n.d.). Santa Cruz Biotechnology.
- Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. (2018). PubMed.
- ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate(52505-46-1) 1 h nmr. (n.d.). ChemicalBook.
- Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. (2017). Springer.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
- Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2013).
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.).
- ETHYL 3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYL
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021).
- Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxyl
- Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. (2025).
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